molecular formula C12H20N2S B3163171 [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine CAS No. 883531-70-2

[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine

Cat. No.: B3163171
CAS No.: 883531-70-2
M. Wt: 224.37 g/mol
InChI Key: KIDUZWFJBRQQDB-UHFFFAOYSA-N
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Description

[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine is a secondary amine featuring a 1-methylpiperidin-3-ylmethyl group and a 2-thienylmethyl substituent. This compound’s structural complexity suggests applications in medicinal chemistry (e.g., as a ligand or pharmacophore) or materials science (e.g., in CO₂ capture).

Properties

IUPAC Name

1-(1-methylpiperidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-14-6-2-4-11(10-14)8-13-9-12-5-3-7-15-12/h3,5,7,11,13H,2,4,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDUZWFJBRQQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CNCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine typically involves the reaction of 1-methylpiperidine with 2-thienylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex molecules. Its ability to participate in various organic reactions makes it valuable for chemists looking to create new compounds with specific properties. The typical synthetic route involves the reaction of 1-methylpiperidine with 2-thienylmethyl chloride, often facilitated by bases like potassium carbonate in organic solvents such as dichloromethane or ethanol.

Biological Research

In biological contexts, [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine is explored for its potential interactions with biological macromolecules. Its structure allows it to mimic or interfere with the action of neurotransmitters, making it a candidate for studying neurological pathways and disorders.

Medicinal Chemistry

Research is ongoing into the medicinal properties of this compound, particularly its potential as a therapeutic agent. It is being investigated for applications in drug development aimed at treating conditions such as neurological disorders and cancers . The compound's unique pharmacological properties may confer advantages over similar compounds, making it an area of active research.

Industrial Applications

In industry, [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine is utilized as an intermediate in the production of other chemical compounds and materials. Its versatility in chemical reactions makes it suitable for various applications across different sectors .

Similar Compounds

Several compounds share structural similarities with [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine:

Compound NameStructural FeaturesApplications
1-Benzylpyrrolidine-3-amine derivativesSimilar piperidine structureBiological activity studies
1-Methylpiperidine derivativesPiperidine ring structureVarious chemical applications

Uniqueness

The specific combination of a methyl-substituted piperidine and a thienyl group gives [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine distinct chemical and biological properties not found in other related compounds. This uniqueness enhances its value in both research and industrial contexts.

Case Study 1: Neurotransmitter Interaction

A study focused on the interaction of [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine with neurotransmitter receptors demonstrated its potential to mimic neurotransmitter activity. This finding suggests that the compound could be useful in developing treatments for conditions like depression or anxiety by modulating neurotransmitter systems.

Case Study 2: Cancer Therapeutics

Another investigation explored the compound's effects on cancer cell lines. Preliminary results indicated that it may inhibit the growth of certain cancer types by interfering with specific molecular pathways involved in cell proliferation. This positions [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine as a promising candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

N-(3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amine (Compound 6)
  • Structure : Contains a 1-methylpiperidin-4-amine core linked to a benzyl group with methoxy and trifluoroethoxy-pyridinyl substituents.
  • Synthesis : Prepared via reductive amination between 1-methylpiperidin-4-one and a substituted benzylamine derivative in the presence of AcOH and MeOH .
  • Key Differences : Replaces the thiophene group with a pyridine ring and includes bulkier substituents (trifluoroethoxy). These modifications likely enhance lipophilicity and metabolic stability compared to the target compound.
N-(4-(2-(3-(2-Methylpiperidin-1-yl)propylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine (8{3,3})
  • Structure : Features dual 2-methylpiperidin-1-ylpropylamine chains attached to a benzyl scaffold.
  • Synthesis : Involves borane-dimethylsulfide complex reduction of an acetamide intermediate in THF/HCl-MeOH .
  • Key Differences : Incorporates two methylpiperidine groups instead of one and lacks the thiophene moiety. The extended alkyl chains may improve membrane permeability but reduce target specificity.
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine
  • Structure : Combines a thiophene ring with a propargylamine group and a piperidinylmethyl substituent (CAS: 1249071-65-5) .
  • Key Differences : The propargylamine linker introduces sp-hybridized carbon, enabling click chemistry applications, unlike the target compound’s simple methylene bridge.

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Attributes
Compound Core Structure Heterocycle Key Substituents Potential Applications
Target Compound Secondary amine Piperidine, Thiophene 1-Methylpiperidin-3-ylmethyl, 2-thienylmethyl Anticancer agents, ligand design
Compound 6 Tertiary amine Piperidine, Pyridine Trifluoroethoxy, methoxy Anticancer (inferred from synthesis)
8{3,3} Secondary amine Piperidine Dual methylpiperidinylpropylamine Multitarget drug candidates
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine Primary amine Piperidine, Thiophene Propargylamine, piperidinylmethyl Click chemistry, bioconjugation

Pharmacological and Functional Insights

  • Anticancer Activity : While the target compound’s activity is undocumented, structurally related piperidine-thiophene hybrids are explored in oncology. For example, trifluoroethoxy-pyridinyl derivatives (e.g., Compound 6) are synthesized for anticancer applications .
  • CO₂ Adsorption: Methyl diethanol amine (MDEA)-modified mesoporous carbon achieves 2.63 mmol CO₂/g adsorption via amine-CO₂ interactions .

Biological Activity

[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine (MPTA) is a synthetic compound characterized by its unique structural features, including a piperidine ring and a thienyl group. The molecular formula for MPTA is C12H20N2SC_{12}H_{20}N_{2}S, with a molecular weight of approximately 224.37 g/mol. This compound is gaining attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

The biological activity of MPTA is largely attributed to its interaction with various biological macromolecules, particularly neurotransmitter receptors. The piperidine ring structure is known to facilitate interactions with receptors in the central nervous system, potentially influencing neurotransmission and exhibiting effects similar to those of natural neurotransmitters. The thienyl group may enhance the compound's lipophilicity, allowing for better membrane penetration and receptor binding.

Research Findings

Recent studies have explored the pharmacological potential of MPTA, focusing on its neuropharmacological effects and possible therapeutic applications. Here are some key findings:

  • Neurotransmitter Interaction : MPTA has been shown to interact with dopamine and serotonin receptors, suggesting its potential use in treating mood disorders and neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies indicate that MPTA exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Analgesic Effects : Animal model studies have suggested that MPTA may possess analgesic properties, providing insights into its potential application in pain management therapies.

Case Studies

Several case studies have highlighted the biological activity of MPTA:

  • Case Study 1 : A study investigated the effects of MPTA on anxiety-like behaviors in rodents. Results indicated that administration of MPTA significantly reduced anxiety levels compared to control groups, suggesting anxiolytic properties.
  • Case Study 2 : Another study focused on the compound's antimicrobial effects, where MPTA was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth, supporting its potential as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)aminePiperidine ring with pyridine substitutionNeurotransmitter modulation
1-Benzylpyrrolidine-3-amine derivativesSimilar piperidine structureAntidepressant-like effects
[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)aminePiperidine ring with thienyl substitutionPotential analgesic properties

MPTA's unique combination of structural elements distinguishes it from similar compounds, which may lead to distinct pharmacological profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for tertiary amines with piperidine and thiophene moieties, and how are intermediates validated?

  • Methodology : Tertiary amines with piperidine and heterocyclic groups are typically synthesized via nucleophilic substitution or reductive amination. For example, in analogous compounds, intermediates are validated using FTIR (e.g., O-H stretching at ~3395 cm⁻¹ and amine C-N peaks at ~1031 cm⁻¹) and elemental analysis (e.g., nitrogen content increases post-functionalization) .
  • Intermediate Characterization : Melting points (Table 1 in ), NMR, and mass spectrometry are standard. For crystallographic validation, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve structural ambiguities .

Q. Which spectroscopic and analytical techniques are critical for characterizing [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine?

  • Key Techniques :

  • FTIR : Identifies functional groups (e.g., amine stretches, thiophene C-S vibrations).
  • BET Analysis : Quantifies surface area and pore structure changes after amine functionalization (e.g., surface area reduction by 43% post-impregnation in analogous systems) .
  • Elemental Analysis : Confirms nitrogen content to assess amine loading (e.g., 23 wt.% increase in nitrogen after MDEA impregnation) .
    • Advanced Tools : X-ray crystallography (using SHELX suites) resolves stereochemistry, while TGA evaluates thermal stability .

Advanced Research Questions

Q. How do steric and electronic effects of the piperidine-thiophene amine influence its coordination chemistry with transition metals?

  • Experimental Design :

  • Ligand Screening : Compare coordination behavior with metals (e.g., Co²⁺, Zn²⁺) using UV-Vis, cyclic voltammetry, and single-crystal XRD (as in and ).
  • Computational Modeling : DFT calculations predict ligand-metal binding affinities and geometry (e.g., analogous tris(2-pyridylmethyl)amine complexes in ).
    • Data Interpretation : Contrast experimental metal-ligand stability constants with computational predictions to identify steric hindrance from the methylpiperidine group .

Q. What strategies enhance the CO₂ adsorption efficiency of amine-functionalized materials, and how are contradictions in porosity vs. adsorption capacity resolved?

  • Methodological Insights :

  • Pore Engineering : Impregnate mesoporous carbon (MC) with amines via wet impregnation ( ). Despite reduced BET surface area (e.g., 356.6 → 203.2 m²/g), CO₂ adsorption increases by 64% due to amine-CO₂ chemisorption .
  • Trade-off Resolution : Optimize amine loading (e.g., 23–50 wt.%) to balance pore blockage and active-site availability. Use kinetic studies (e.g., pressure decay assays at 5 psi CO₂) to correlate adsorption rates with pore structure .

Q. How can researchers address discrepancies in crystallographic data for structurally flexible amines?

  • Best Practices :

  • Refinement Protocols : Use SHELXL for high-resolution refinement, especially for flexible methylpiperidine groups. Twinning or disorder may require constraints (e.g., DFIX for bond lengths) .
  • Validation Tools : Cross-check with spectroscopic data (e.g., NMR coupling constants for conformational analysis) to resolve ambiguities in XRD-derived geometries .

Methodological Challenges

Q. What are the limitations of using FTIR and BET for analyzing amine-functionalized materials, and how can they be mitigated?

  • FTIR Limitations : Overlapping peaks (e.g., O-H vs. N-H stretches) complicate amine quantification. Mitigation : Use deuterated solvents or 2D-IR for resolution .
  • BET Limitations : Pore filling by amines invalidates standard surface area models. Mitigation : Apply t-plot or NLDFT methods to account for micro/mesopore heterogeneity .

Q. How do solvent choice and reaction conditions impact the yield of reductive amination for similar amines?

  • Case Study : In , ethanol/water mixtures (10:9 ratio) optimize solubility and reduce side reactions. Elevated temperatures (100°C) enhance imine formation but may degrade thiophene moieties. Recommendation : Screen solvents (e.g., THF, DCM) and catalysts (e.g., NaBH₃CN) for pH- and temperature-controlled conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine
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[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine

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